

Deoxycholic Acid-d6: A Technical Guide to Commercial Sources, Availability, and Application

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Compound of Interest		
Compound Name:	Deoxycholic acid-d6	
Cat. No.:	B12408387	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key applications of **Deoxycholic acid-d6** (DCA-d6), a deuterated analog of the secondary bile acid, Deoxycholic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing DCA-d6 in their studies.

Commercial Sources and Availability

Deoxycholic acid-d6 is available from several reputable suppliers of stable isotope-labeled compounds. The products are typically offered with high chemical and isotopic purity, suitable for demanding analytical applications. Below is a summary of offerings from prominent vendors.



Supplier	Product Name	Catalog Number (Example)	Chemical Purity	Isotopic Purity (atom % D)	Available Formats	Storage Temperat ure
Sigma- Aldrich	Deoxycholi c- 2,2,4,4,11, 11-d6 acid	809675	≥98% (CP)	≥98	Powder	-20°C
Cambridge Isotope Laboratorie s, Inc.	Deoxycholi c acid (2,2,4,4,11, 11-D ₆ , 98%)	DLM-9546	98%	Not specified, implied high	Neat solid, Solution in methanol	Room temperatur e (solution), Not specified (solid)
MedChem Express	Deoxycholi c acid-d6	HY- N0593S2	>98%	Not specified, implied high	Solid	Powder: -20°C (3 years)
Toronto Research Chemicals	Deoxycholi c Acid-d5	Not specified	Not specified	Not specified	Solid	Not specified
Cayman Chemical	Deoxycholi c Acid-d4	Not specified	≥98%	Not specified	Solid	-20°C

Note: Product specifications, such as catalog numbers and pricing, are subject to change. It is recommended to consult the respective supplier's website for the most current information. Certificates of Analysis (CoA) with lot-specific purity and isotopic enrichment data are typically available from the suppliers upon request or on their websites.[1][2]

Applications in Research and Drug Development

The primary application of **Deoxycholic acid-d6** is as an internal standard for the quantitative analysis of deoxycholic acid and other bile acids in biological matrices by mass spectrometry



(MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical identity to the endogenous analyte, while its mass shift allows for clear differentiation in MS analysis. This is crucial for accurate quantification in complex samples such as plasma, serum, feces, and tissue homogenates.

Experimental Protocols: Quantification of Bile Acids using Deoxycholic Acid-d6 as an Internal Standard

The following is a representative protocol for the analysis of bile acids in human serum, synthesized from methodologies reported in peer-reviewed literature.

Materials and Reagents

- **Deoxycholic acid-d6** (from a reputable commercial source)
- Reference standards for all bile acids to be quantified
- LC-MS grade methanol, acetonitrile, water, and formic acid
- Human serum samples
- 96-well plates
- Centrifuge

Sample Preparation: Protein Precipitation

- Thaw Samples: Thaw frozen serum samples on ice.
- Prepare Internal Standard Working Solution: Prepare a working solution of Deoxycholic acid-d6 in methanol at a concentration of 1 μg/mL.
- Protein Precipitation:
 - \circ To 50 μ L of serum in a 1.5 mL microcentrifuge tube, add 10 μ L of the **Deoxycholic acid-d6** internal standard working solution.
 - Add 140 μL of ice-cold methanol.



- Vortex for 30 seconds to precipitate proteins.
- Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the bile acids.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for the detection of the parent and product ions of each bile acid and the internal standard.



Compound	Precursor Ion (m/z)	Product Ion (m/z)
Deoxycholic acid	391.3	345.3
Deoxycholic acid-d6	397.3	351.3
Cholic acid	407.3	341.3
Chenodeoxycholic acid	391.3	391.3
Lithocholic acid	375.3	375.3
Glycodeoxycholic acid	448.3	74.0
Taurodeoxycholic acid	498.3	80.0

This table provides example MRM transitions. These should be optimized for the specific instrument being used.

Data Analysis

The concentration of each bile acid in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the **Deoxycholic acid-d6** internal standard and comparing this ratio to a calibration curve generated using known concentrations of the bile acid standards.

Visualizations Experimental Workflow



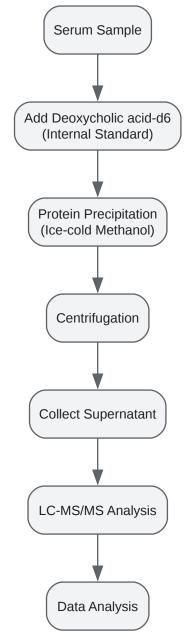


Figure 1: Experimental Workflow for Bile Acid Analysis using DCA-d6

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Caption: Figure 1: Experimental Workflow for Bile Acid Analysis using DCA-d6

Deoxycholic Acid Signaling Pathways

Deoxycholic acid is a known signaling molecule that can activate several receptors, including the Takeda G-protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR).[3][4][5] [6][7]



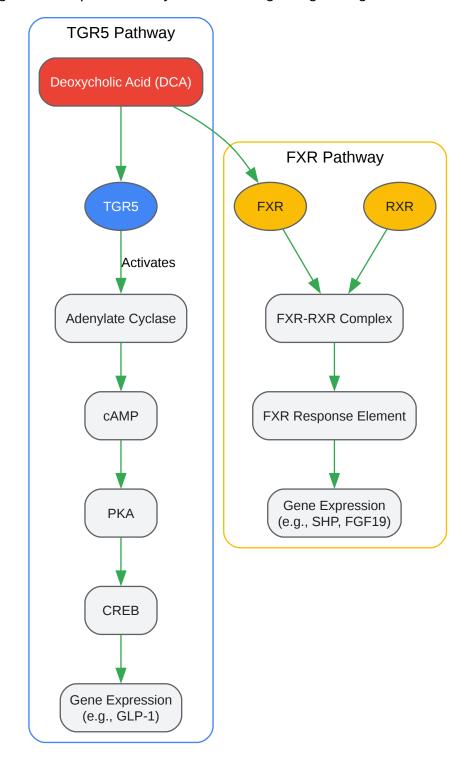


Figure 2: Simplified Deoxycholic Acid Signaling through TGR5 and FXR

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Caption: Figure 2: Simplified Deoxycholic Acid Signaling through TGR5 and FXR



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